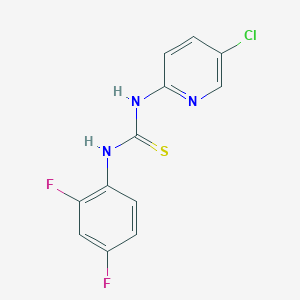
1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiourea group bonded to a 5-chloropyridin-2-yl and a 2,4-difluorophenyl group, making it a subject of study in organic chemistry and material science.
準備方法
The synthesis of 1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea typically involves the reaction of 5-chloro-2-aminopyridine with 2,4-difluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl or difluorophenyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
類似化合物との比較
1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea can be compared with other thiourea derivatives and compounds with similar structural features:
1-(5-Chloropyridin-2-yl)-3-phenylthiourea: Lacks the fluorine atoms, which may affect its reactivity and biological activity.
1-(2,4-Difluorophenyl)-3-phenylthiourea: Lacks the chloropyridinyl group, leading to different chemical and physical properties.
1-(5-Chloropyridin-2-yl)-3-(4-fluorophenyl)thiourea: Contains only one fluorine atom, which may result in different interactions and applications.
特性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N3S/c13-7-1-4-11(16-6-7)18-12(19)17-10-3-2-8(14)5-9(10)15/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGUOCIFMFIREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B5788880.png)

![3-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5788903.png)
![2-[3-(dimethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5788906.png)
![N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide](/img/structure/B5788915.png)

![N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5788927.png)
![N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5788939.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788950.png)
![methyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5788958.png)


